molecular formula C15H11FN2O3S2 B2572894 N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 941966-36-5

N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No. B2572894
CAS RN: 941966-36-5
M. Wt: 350.38
InChI Key: AMEGMUGAKFUYAM-UHFFFAOYSA-N
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Description

The compound contains a benzo[d]thiazol-5-yl group and a 4-fluorophenylsulfonyl group attached to an acetamide group. Thiazoles are a class of organic compounds with a five-membered C3NS ring. The benzo[d]thiazol-5-yl group indicates a thiazole ring fused with a benzene ring . The 4-fluorophenylsulfonyl group consists of a phenyl ring substituted with a fluorine atom and a sulfonyl group. Acetamide is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and thiazole), a sulfonyl group (SO2), and an acetamide group (CH3CONH2). The electron-deficient nature of the thiazole ring might facilitate intermolecular π–π overlap .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings and a sulfonyl group might influence its solubility, stability, and reactivity .

Scientific Research Applications

Structure-Activity Relationship in Medicinal Chemistry

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has highlighted compounds with benzothiazole moieties, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, showing potent inhibition of PI3Kα and mTOR in vitro and in vivo. This underscores the importance of the benzothiazole ring in enhancing metabolic stability and efficacy against cancer cell lines (Stec et al., 2011).

Anticancer Activity

A variety of sulfonamide derivatives, incorporating benzothiazole units, have been synthesized and evaluated for their cytotoxic activity against breast and colon cancer cell lines. The findings indicate promising anticancer properties, with some compounds showing potent activity (Ghorab et al., 2015). Similarly, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems have demonstrated considerable antitumor activity, highlighting the therapeutic potential of these compounds against various cancer types (Yurttaş et al., 2015).

Antimicrobial and Antiviral Research

Compounds featuring benzothiazole and sulfonamide moieties have been explored for their antimicrobial activity. Research indicates that these compounds possess significant inhibitory effects against a variety of bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Badiger et al., 2013). Additionally, some derivatives have been investigated for their reactivity and potential as COVID-19 drugs, offering insights into their use in antiviral therapy (Fahim & Ismael, 2021).

Enzyme Inhibition for Therapeutic Applications

Research on N-benzyl-substituted acetamide derivatives containing thiazole instead of pyridine has identified compounds with Src kinase inhibitory activities, which are significant for developing cancer therapies (Fallah-Tafti et al., 2011). This exemplifies the potential of benzothiazole derivatives in creating targeted therapeutic agents.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For instance, if it’s intended to be used as a drug, the mechanism of action would depend on the specific biological target of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3S2/c16-10-1-4-12(5-2-10)23(20,21)8-15(19)18-11-3-6-14-13(7-11)17-9-22-14/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEGMUGAKFUYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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